2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid
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Overview
Description
This compound is a complex organic molecule with several functional groups, including a carboxylic acid group (benzoic acid), a thiazolidine ring, and multiple methoxy groups attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Techniques such as X-ray crystallography or NMR spectroscopy could potentially be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group, the thiazolidine ring, and the methoxy groups. For example, the carboxylic acid could potentially undergo reactions such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activities One key area of research involves the synthesis of derivatives of thiazolidine and their evaluation for biological activities. For instance, Patel and Patel (2010) described the synthesis of 2-hydroxy-N(4-oxo-2-aryl-thiazolidin-3-yl)-benzamides and their evaluation for antibacterial and antifungal activities. These compounds were synthesized through a series of condensation and cyclocondensation reactions, demonstrating the versatility of thiazolidine derivatives in drug development processes due to their significant biological activities (H. S. Patel & S. J. Patel, 2010).
Electrochemical Properties and Applications Another research focus is on the electrochemical properties of related compounds, which have implications for their use as prodrugs or in targeted drug delivery systems. For example, Mandić et al. (2004) investigated the electrochemical reduction of azo bond-containing benzoic acids, revealing insights into their electrochemical behavior and potential applications in developing colon-targeted prodrugs (Z. Mandić, B. Nigović, & B. Šimunić, 2004).
Antimicrobial and Antifungal Properties Research by Gouda et al. (2010) into thiazolidinone, thiazoline, and thiophene derivatives synthesized from 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide highlighted their antimicrobial properties. Some of these compounds exhibited promising activities, underscoring the potential of such derivatives in antimicrobial drug development (M. Gouda, M. Berghot, A. Shoeib, & A. Khalil, 2010).
Anticancer Applications The investigation into novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives by Chandrappa et al. (2008) for their antiproliferative activity against human cancer cell lines demonstrates the potential application of these compounds in cancer therapy. The study identified compounds with potent antiproliferative activity, highlighting the importance of certain substituents in enhancing biological activity (S. Chandrappa, S. Prasad, & K. Vinaya, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7S2/c1-26-14-6-10(7-15(27-2)17(14)28-3)8-16-18(23)21(20(29)30-16)11-4-5-12(19(24)25)13(22)9-11/h4-9,22H,1-3H3,(H,24,25)/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZHYTMSKMILJW-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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